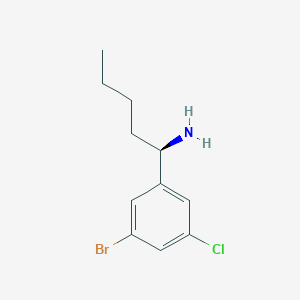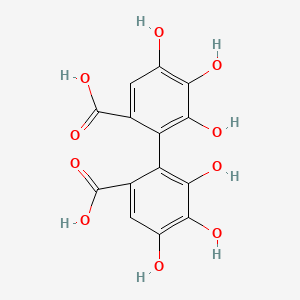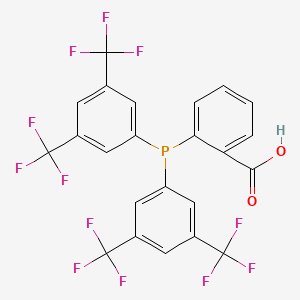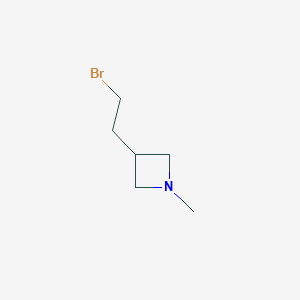
(2S,4R)-1-((S)-14-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2S,4R)-1-((S)-14-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the pyrimidine core: This step may involve the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.
Introduction of the bromine atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) may be employed.
Coupling reactions: The coupling of different functional groups, such as the thiazole and pyrrolidine rings, may be achieved using reagents like palladium catalysts.
Final assembly: The final steps may involve the protection and deprotection of functional groups, as well as purification techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up reactions: Adjusting reaction conditions for larger-scale production.
Process optimization: Refining reaction parameters to improve efficiency and reduce costs.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Reactions involving the addition of oxygen or removal of hydrogen.
Reduction: Reactions involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the bromine atom may yield a hydrogenated product.
科学研究应用
This compound may have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for targeting specific diseases.
Industry: As a specialty chemical for use in various industrial processes.
作用机制
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of specific genes involved in disease pathways.
相似化合物的比较
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
- (2S,4R)-1-((S)-14-(4-((5-Chloro-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- (2S,4R)-1-((S)-14-(4-((5-Fluoro-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound may lie in its specific combination of functional groups and its potential to interact with unique molecular targets. This may result in distinct chemical properties and biological activities compared to similar compounds.
属性
分子式 |
C49H66BrN9O9S |
|---|---|
分子量 |
1037.1 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H66BrN9O9S/c1-32-42(69-31-54-32)34-12-10-33(11-13-34)27-52-45(62)40-26-37(60)29-59(40)47(64)43(49(2,3)4)56-41(61)30-67-23-22-65-20-21-66-24-25-68-38-16-14-36(15-17-38)55-48-53-28-39(50)44(57-48)51-18-7-19-58(5)46(63)35-8-6-9-35/h10-17,28,31,35,37,40,43,60H,6-9,18-27,29-30H2,1-5H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t37-,40+,43-/m1/s1 |
InChI 键 |
SURYRRAJFKXJSN-AKCINUCUSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)

